molecular formula C13H20N2O3 B1365250 N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide CAS No. 923567-96-8

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide

Cat. No. B1365250
M. Wt: 252.31 g/mol
InChI Key: MTRIWIGUNSHUPC-UHFFFAOYSA-N
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Description

“N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide” is a chemical compound with the molecular formula C8H18N2O3 . It has a molecular weight of 190.24 g/mol . The compound is also known by other synonyms such as “866404-69-5”, “SCHEMBL11963633”, and "ACETAMIDE,N-[2-[2-(2-AMINOETHOXY)ETHOXY]ETHYL]-" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine derivatives have been prepared by condensation of N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine with substituted aldehyde .


Molecular Structure Analysis

The InChI string for this compound is "InChI=1S/C8H18N2O3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7,9H2,1H3,(H,10,11)" . The Canonical SMILES representation is "CC(=O)NCCOCCOCCN" .


Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 8 . The Topological Polar Surface Area is 73.6 Ų . The compound has a complexity of 131 .

Scientific Research Applications

Synthesis Methods

A study by (Bobeldijk et al., 1990) demonstrates a high-yield synthesis method for related benzamide derivatives, highlighting the chemical feasibility and potential for efficient production in laboratory settings.

Potential Therapeutic Applications

Research by (Iwanami et al., 1981) explores benzamides as potential neuroleptics, indicating their relevance in neurological and psychiatric disorders. This study suggests potential therapeutic applications of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide in treating such conditions.

Material Science and Nanotechnology

In the field of material science and nanotechnology, a study by (Costes et al., 2010) discusses how similar benzamide compounds can be used to create metalloligands. This application could extend to N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide, offering insights into its use in developing advanced materials.

Organogels and Physical Properties

(Wu et al., 2011) conducted a study on organogels derived from perylenetetracarboxylic diimides, similar in structure to benzamides. This research could inform the potential use of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide in creating organogels with unique properties.

Antioxidant Properties

The electrochemical oxidation of amino-substituted benzamides was studied by (Jovanović et al., 2020), highlighting the potential antioxidant properties of such compounds. This suggests that N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide might also exhibit similar antioxidant characteristics.

Radiopharmaceutical Applications

(Eisenhut et al., 2000) discuss the use of radioiodinated N-(dialkylaminoalkyl)benzamides for imaging melanoma metastases, indicating a potential use of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide in radiopharmaceutical applications, especially in cancer diagnostics.

Chemical Catalysis

In the area of chemical catalysis, research by (Wang and Widenhoefer, 2004) demonstrates the use of benzamide derivatives in platinum-catalyzed reactions. This research provides insights into how N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide could be used in catalytic processes.

properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c14-6-8-17-10-11-18-9-7-15-13(16)12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRIWIGUNSHUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474504
Record name N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide

CAS RN

923567-96-8
Record name N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Akinbobuyi - 2016 - search.proquest.com
A wide range of pathogen-associated molecules including acylated lipopeptides, lipopolysaccharides (LPS), and single-stranded viral RNAs initiate innate immune responses via …
Number of citations: 1 search.proquest.com

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